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Oxane-2-carboxylate

Cat. No.: B11203662
M. Wt: 819.9 g/mol
InChI Key: LPLVUJXQOOQHMX-LUMWQMBZSA-K
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Description

Oxane-2-carboxylate, with the molecular formula C6H10O3, is a carboxylic acid derivative of oxane (tetrahydropyran) that serves as a valuable building block and model compound in organic and medicinal chemistry research . This compound is of significant interest for studying intramolecular lactonization and ring isomerization processes. Recent research on analogous strained oxetane-carboxylic acids has revealed a surprising susceptibility to spontaneous isomerization into lactones, even under mild conditions like room temperature storage or slight heating . Computational mechanistic studies have been employed to understand the energetics of such transformations, exploring pathways involving proton transfer catalyzed by one or more additional carboxylic acid molecules . These insights are crucial for catalyst design and for understanding the stability of similar ring systems. Researchers can utilize this compound to investigate these fundamental reaction mechanisms, which can inform the design of more stable bioactive molecules or novel synthetic routes to heterocyclic lactones. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H59O16-3 B11203662 Oxane-2-carboxylate

Properties

Molecular Formula

C42H59O16-3

Molecular Weight

819.9 g/mol

IUPAC Name

6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-3/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,34?,35?,38-,39+,40+,41-,42-/m1/s1

InChI Key

LPLVUJXQOOQHMX-LUMWQMBZSA-K

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6C(C(C(C(O6)C(=O)[O-])O)O)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

Contextualization Within Cyclic Ether Carboxylates and Pyranose Derivatives

Oxane-2-carboxylate is chemically classified as a cyclic ether carboxylate. The fundamental structure consists of a saturated six-membered ring containing one oxygen atom, known as an oxane or tetrahydropyran (B127337) ring, with a carboxylic acid functional group attached to the carbon atom adjacent to the ring oxygen. nih.gov This arrangement of atoms imparts a distinct set of physical and chemical properties to the molecule. The presence of both a polar carboxylic acid group and a less polar ether linkage within a cyclic structure makes it a valuable building block in organic synthesis.

The structure of this compound also shares a conceptual lineage with pyranose derivatives. Pyranoses are saccharides that have a chemical structure including a six-membered ring of five carbon atoms and one oxygen atom. nih.gov While this compound itself is not a sugar, its foundational oxane ring is the core structure of pyranose forms of many carbohydrates. This structural similarity means that the stereochemical and conformational principles that govern pyranose chemistry can often be applied to understand the behavior of this compound and its derivatives.

Historical Development and Milestones in Oxane 2 Carboxylate Research

While a detailed historical account of the initial discovery and synthesis of oxane-2-carboxylate is not extensively documented in seminal publications, its emergence in the chemical literature is intrinsically linked to the broader advancements in heterocyclic chemistry and the synthesis of cyclic ethers and carboxylic acids. The development of synthetic methods for creating and functionalizing cyclic ethers throughout the 20th century laid the groundwork for the eventual synthesis and isolation of specific compounds like this compound.

The appearance of this compound and its synonyms, such as tetrahydro-2H-pyran-2-carboxylic acid, in chemical supplier catalogs and scientific databases marks its availability and utility as a research chemical. sigmaaldrich.combldpharm.com One documented method for its synthesis involves the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst. prepchem.com More recent research continues to explore new synthetic pathways and applications for this and related heterocyclic compounds. google.com

Broader Significance of Oxane 2 Carboxylate in Contemporary Chemical Sciences

Systematic Nomenclature of this compound Stereoisomers

The systematic name for this compound is derived from the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for heterocyclic compounds. The parent heterocycle is "oxane," which denotes a six-membered ring containing one oxygen atom. The "-2-carboxylate" suffix indicates a carboxylate group attached to the second carbon atom of the ring, with the oxygen atom being position 1. An alternative and commonly used IUPAC name for the parent ring system is tetrahydropyran (B127337), leading to the name tetrahydropyran-2-carboxylate.

Stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration at each chiral center. The primary chiral center in the parent molecule is the carbon at position 2 (C2), which is bonded to four different groups: the ring oxygen, C3 of the ring, a hydrogen atom, and the carboxylate group.

The assignment of (R) or (S) configuration at C2 is determined by assigning priorities to the substituents. The ring oxygen (priority 1) outranks the C3 carbon (priority 2), which in turn outranks the carboxylate group (priority 3, treated as a carbon atom double-bonded to one oxygen and single-bonded to another). The hydrogen atom has the lowest priority (4). With the lowest priority group pointing away from the viewer, the configuration is assigned based on the direction of the remaining priorities.

For substituted derivatives of this compound, each chiral center is assigned its own (R) or (S) descriptor, preceded by its locant (position number on the ring).

Stereoisomerism and Chirality in this compound Systems

Chirality is a key feature of this compound, arising from the tetrahedral carbon at the C2 position. This chirality gives rise to different types of stereoisomers, namely enantiomers and, in substituted derivatives, diastereomers.

Enantiomeric Forms of this compound

Due to the single chiral center at C2, this compound exists as a pair of enantiomers. These are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but rotate plane-polarized light in equal but opposite directions.

Systematic Name Abbreviation Description
(2R)-oxane-2-carboxylate(R)-oxane-2-carboxylateThe enantiomer with the R configuration at the C2 position.
(2S)-oxane-2-carboxylate(S)-oxane-2-carboxylateThe enantiomer with the S configuration at the C2 position.

This table provides an illustrative example of the nomenclature for the enantiomers of this compound.

Diastereomeric this compound Derivatives

When additional substituents are introduced onto the oxane ring, new chiral centers can be created. Molecules with two or more chiral centers that are not mirror images of each other are known as diastereomers. Diastereomers have different physical and chemical properties.

For instance, consider a 4-hydroxythis compound. Both C2 and C4 are chiral centers. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair, as are the (2R,4S) and (2S,4R) isomers. However, the relationship between the (2R,4R) and (2R,4S) isomers is diastereomeric.

The nomenclature for diastereomers requires the specification of the configuration at each chiral center. For example, the name (cis)-4-hydroxythis compound would be an incomplete and potentially ambiguous description compared to the full systematic name specifying the absolute configuration at both C2 and C4.

Systematic Name Relationship to (2R,4R)-isomer
(2R,4R)-4-hydroxythis compound-
(2S,4S)-4-hydroxythis compoundEnantiomer
(2R,4S)-4-hydroxythis compoundDiastereomer
(2S,4R)-4-hydroxythis compoundDiastereomer

This table illustrates the stereoisomeric relationships for a hypothetical 4-hydroxythis compound.

Conformational Analysis of the Oxane Ring in this compound Structures

The six-membered oxane ring is not planar and, similar to cyclohexane (B81311), adopts a number of non-planar conformations to relieve ring strain. The most stable of these are the chair and boat conformations.

Chair and Boat Conformations of the Oxane Ring

The chair conformation is the most stable and predominant conformation for the oxane ring. In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. The chair conformation has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The boat conformation is less stable than the chair due to torsional strain from eclipsing interactions between hydrogens on adjacent carbons and steric strain from the "flagpole" interactions between substituents on C1 and C4. A twisted-boat (or skew-boat) conformation is an intermediate between the chair and boat forms and is more stable than the true boat conformation.

The oxane ring undergoes a rapid "ring flip" between two chair conformations, during which axial substituents become equatorial and vice versa.

Influence of Substituents on this compound Conformation

Substituents on the oxane ring influence the equilibrium between the two chair conformations. Bulky substituents generally prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial substituents on the two carbons in a 1,3-relationship.

For this compound, the carboxylate group at C2 will preferentially occupy the equatorial position to minimize these steric clashes. The equilibrium will therefore favor the chair conformation where the -COO⁻ group is equatorial.

The presence of the ring oxygen atom introduces additional considerations. The anomeric effect, an electronic effect in heterocyclic rings, can in some cases stabilize a conformation where an electronegative substituent at the anomeric carbon (C2) is in the axial position. However, for a carboxylate group, which is relatively bulky, steric factors are generally expected to dominate, favoring the equatorial position.

The conformational preference of various substituents can be quantified by their "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations. While specific A-values for substituents on an oxane ring may differ slightly from those on a cyclohexane ring, the general trends are similar.

Substituent at C2 Preferred Position Primary Reason
-COO⁻EquatorialMinimization of 1,3-diaxial steric strain.
-OHEquatorialMinimization of steric strain, though the anomeric effect can play a role.
-CH₃EquatorialMinimization of 1,3-diaxial steric strain.

This table provides a qualitative summary of the expected conformational preferences for common substituents at the C2 position of the oxane ring.

Anomeric Effects in this compound Derivatives

The anomeric effect is a fundamental stereoelectronic phenomenon in heterocylic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in the oxane ring) to favor an axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgscripps.edu This effect, first observed in carbohydrate chemistry, significantly influences the conformational equilibrium and, consequently, the chemical and physical properties of oxane derivatives. scripps.edu In this compound and its derivatives, the presence of a carboxyl or ester group at the anomeric center introduces a complex interplay of electronic and steric factors that modulate this conformational preference.

In the case of this compound derivatives, the substituent at the C-2 position is a carbon-based group (carboxylate or ester), which is itself subject to rotational conformations and contains polar bonds. The conformational preferences in these systems are dictated by a balance between steric effects (van der Waals repulsions) and the aforementioned stereoelectronic anomeric interactions.

Detailed research findings from computational studies, such as those employing Density Functional Theory (DFT), have provided quantitative insights into the conformational energies of these derivatives. A study on tetrahydro-2H-pyran conformers bearing an ethoxycarbonyl substituent (CO₂Et) highlights the delicate energy balance between different chair conformations. rsc.org The investigation reveals that both stereoelectronic interactions and non-covalent forces, including steric effects, govern the ultimate conformational preference. rsc.org

The relative stability of different conformers can be quantified by calculating their energy differences. These calculations help to predict the dominant species at equilibrium. Below is a data table generated from computational findings for a model tetrahydro-2H-pyran derivative with both an ethoxy (OEt) group and an ethyl ester (CO₂Et) group, illustrating the influence of substituent orientation on stability. rsc.org

ConformerC2-CO₂Et OrientationC6-OEt OrientationRelative Stability (kcal/mol)
Conformer AAxialAxial1.1
Conformer BEquatorialAxial0.0
Conformer CAxialEquatorial3.1
Conformer DEquatorialEquatorial1.6

Data sourced from computational studies on substituted tetrahydro-2H-pyran rings. rsc.org

The data indicate that for this particular di-substituted model, the conformer with an equatorial ester group and an axial ethoxy group (Conformer B) is the most stable. rsc.org The presence of the bulky ester group in the equatorial position minimizes destabilizing 1,3-diaxial steric interactions. While the anomeric effect would typically favor an axial substituent, the steric demand of the carboxylate or ester group can counterbalance or even override this preference, leading to a significant population of the equatorial conformer at equilibrium. Natural Bond Orbital (NBO) analysis is often employed in these computational studies to dissect the specific orbital interactions, confirming the presence of stabilizing n → σ* hyperconjugative interactions that define the anomeric effect. rsc.org

Strategies for Oxane Ring Formation in this compound Synthesis

The formation of the six-membered oxane ring with a carboxylate functionality at the C2 position can be achieved through various sophisticated organic transformations. These methods often leverage the reactivity of unsaturated precursors or employ cyclization reactions under specific catalytic conditions.

Ring-Closing Metathesis Approaches to this compound Scaffolds

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for constructing cyclic structures, including oxygen-containing heterocycles like tetrahydropyrans researchgate.netthieme-connect.deorganic-chemistry.org. This technique typically involves the intramolecular reaction of two alkene functionalities, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), to form a new cyclic olefin and a volatile alkene byproduct. While direct RCM to form an this compound might involve specific diene precursors, the methodology is widely applied to create the tetrahydropyran core, which can then be functionalized. For instance, RCM is utilized in the synthesis of macrolides containing tetrahydrofuran (B95107) or tetrahydropyran rings rsc.org.

Table 3.1.1: Representative Ring-Closing Metathesis Applications in Cyclic Ether Synthesis

Substrate TypeCatalyst/ConditionsProduct Type (Ring Size)Yield (%)NotesReference
Diene with terminal alkenesGrubbs' Catalyst (e.g., G-II)Cyclic alkene (5-30-mem)VariableTolerates various functional groups; E/Z selectivity depends on strain organic-chemistry.org
Dienol ether precursorGrubbs' Catalyst (e.g., G-II)Tetrahydropyran coreHighUsed in macrolide synthesis, can be diversified rsc.org
Unsaturated ester/acid precursorGrubbs' Catalyst (e.g., G-II)Macrocyclic ester/acidHighPrecursor to macrolactones; functional group tolerant rsc.org

Intramolecular Cyclization Reactions for this compound Formation

A diverse array of intramolecular cyclization reactions are employed to construct the oxane ring, often with inherent stereocontrol. These methods typically involve the cyclization of a precursor molecule containing both an oxygen nucleophile (or its precursor) and an electrophilic site or an activated double/triple bond.

Acid-Catalyzed Cyclization : The cyclization of unsaturated hydroxy acids or their derivatives under acidic conditions is a classical approach. For example, the cyclization of 3-hydroxy acids derived from 6-methyl-5-hepten-2-one (B42903) using acidic catalysts like boron trifluoride diethyl etherate or iodine can yield tetrahydropyran carboxylic acids jst.go.jp.

Prins Cyclization : This reaction involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, followed by cyclization. While often leading to tetrahydropyran-4-ols, variations can be adapted. Modern advancements focus on catalytic Prins cyclizations to overcome limitations like racemization and improve substrate compatibility ntu.edu.sgorganic-chemistry.org.

Radical Cyclizations : Intramolecular radical cyclizations of precursors like β-alkoxyacrylates can stereoselectively form substituted tetrahydrofurans and tetrahydropyrans organic-chemistry.orgnih.gov. These methods offer excellent functional group compatibility.

Oxonium-Ene and Related Cyclizations : Reactions involving the generation of oxocarbenium ions, followed by intramolecular attack by an alkene or enol acetate, can lead to tetrahydropyran rings. For instance, DDQ-mediated oxocarbenium ion generation and subsequent intramolecular Prins cyclization has been used for tetrahydropyran-4-one derivatives nih.gov. Indium triflate (In(OTf)₃) catalyzed oxonium-ene type cyclizations are also effective for constructing substituted tetrahydropyrans organic-chemistry.org.

Metal-Mediated Cyclizations : Mercury(II) salts, for example, can catalyze the stereoselective cyclization of unsaturated substrates to form tetrahydropyran derivatives, often proving more effective than silver(I)-salt-mediated cyclizations beilstein-journals.org.

Table 3.1.2: Selected Intramolecular Cyclization Strategies for Oxane Ring Formation

Method/StrategyPrecursor TypeCatalyst/ReagentConditionsYield (%)Stereocontrol/Product TypeReference
Acid-Catalyzed CyclizationUnsaturated 3-hydroxy acidsBF₃·OEt₂ or I₂VariedHighTetrahydropyran carboxylic acids/esters jst.go.jp
Prins CyclizationHomoallylic alcohols and aldehydesAcid catalysts (e.g., H₃PO₄)Water, room temperatureHighTetrahydropyran-4-ol derivatives (all cis-selective) organic-chemistry.org
Oxocarbenium Ion/Prins CyclizationAllylic/benzylic ether with enol acetateDDQVariedGood2,6-cis-substituted tetrahydropyran-4-one derivatives nih.gov
In(OTf)₃-Catalyzed Oxonium-EneHydroxyalkenesIn(OTf)₃VariedGoodMultisubstituted tetrahydropyrans organic-chemistry.org
Hg(II)-Catalyzed CyclizationMethyl-substituted allenesHg(OTf)₂Low temperatureEfficientPolycyclic ethers, stereoselective tetrahydropyran derivatives beilstein-journals.org
Intramolecular Radical Cyclizationβ-alkoxyacrylatesRadical initiatorsVariedHighcis-2,6-substituted tetrahydropyrans organic-chemistry.orgnih.gov
Acid-Catalyzed CyclizationHomoallylic acetalsAcidic conditionsVariedExcellent2,4,5-trisubstituted tetrahydropyrans with high stereocontrol (halide, alcohol, acetate, amide at C-4) rsc.org

Hetero-Diels-Alder Reactions for this compound Derivatives

Hetero-Diels-Alder (HDA) reactions, particularly inverse-electron-demand HDA (IODA) reactions, are potent methods for constructing dihydropyran rings, which can then be reduced to tetrahydropyrans researchgate.netnih.gov. These reactions typically involve the cycloaddition of a heterodienophile (often an α,β-unsaturated carbonyl compound acting as a 1-oxa-1,3-butadiene) with an electron-rich alkene or vice versa. Asymmetric variants utilizing chiral Lewis acids or organocatalysts allow for the enantioselective synthesis of substituted dihydropyrans, which are valuable precursors to chiral this compound derivatives nih.govnih.gov.

Table 3.1.3: Hetero-Diels-Alder Reactions in Oxane Synthesis

Reaction TypeDienophile/DieneCatalyst/ConditionsYield (%)Stereocontrol/Product TypeReference
Inverse-electron-demand HDAα,β-unsaturated carbonyl + alkeneChiral Lewis acids, organocatalystsGoodFunctionalized dihydropyrans, precursors to tetrahydropyrans, high enantioselectivity researchgate.netnih.gov
Organocopper-Catalyzed HDAEthers (oxidized to enol ethers) + β,γ-unsaturated ketoestersChiral organocopper catalystsHighDihydro-2H-pyran derivatives with stereogenic centers at C1, C2, C3; high ee/de nih.gov
Hetero-Diels-Alder Reactionα-imino esters + conjugated dienesBINAP-Cu(I) complex (1 mol%)GoodAdducts with up to 96% ee researchgate.net

Stereocontrolled Glycosidation Analogue Strategies for this compound

Strategies that mimic glycosidation reactions, or employ similar principles of stereochemical control at the anomeric center, are crucial for synthesizing chiral oxane derivatives. These methods often involve the cyclization of precursors where the oxygen atom and the C2 carbon are strategically positioned and functionalized to mimic the formation of a glycosidic bond. This can involve intramolecular nucleophilic attack on an activated carbon, often with precise control over the stereochemistry at the newly formed C-O bond and adjacent centers.

Intramolecular O-H Insertion : Copper-catalyzed intramolecular O-H insertion of α-diazo esters into phenolic groups has been used to synthesize chiral 2-carboxylate dihydrobenzofurans, chromans, and tetrahydrobenzo[b]oxepines rsc.org. While not directly forming an this compound, this strategy highlights the principle of C-O bond formation with stereocontrol.

Glycosylation Mimics : The principles of glycosylation, involving activation of an anomeric center and reaction with an alcohol, can be adapted. For example, reactions involving activated hydroxyl groups or their equivalents within a molecule can lead to oxane ring formation with stereochemical control nih.govbeilstein-journals.org. The stereochemistry of the glycosidic linkage is often dictated by protecting groups and reaction conditions, a principle applicable to analogous oxane ring formations.

Table 3.1.4: Stereocontrolled Strategies Analogous to Glycosidation

Strategy/MethodPrecursor TypeReagent/CatalystConditionsYield (%)Stereocontrol/Product TypeReference
Intramolecular O-H Insertionα-diazo ester with phenolic groupCopper catalystVariedExcellentChiral 2-carboxylate dihydrobenzofurans, chromans, tetrahydrobenzo[b]oxepines (excellent ee) rsc.org
Glycosylation PrinciplesActivated anomeric center (e.g., halide) + alcohol acceptor within moleculeLewis acids (e.g., Ag₂CO₃, AgOTf), NISVariedGoodGlycosides; analogous strategies for oxane ring formation with stereocontrol at C2 nih.gov
Chemoenzymatic HydrolysisRacemic esters of tetrahydrofuran-2-carboxylic acidAspergillus melleus protease1.5 M K₃PO₄ buffer (pH 8), 20 h94.4% ee(R)-tetrahydrofuran-2-carboxylic acid (via enantioselective hydrolysis) researchgate.net
Ti-Catalyzed HydroalkoxylationUnactivated alkenesTi catalyst with chiral ligands (e.g., L13)Mild conditionsHighEnantioenriched dihydrobenzofurans (high ee) rsc.org
Intramolecular Hydroalkoxylationγ- and δ-hydroxy alkenesAu(I) catalystsVariedGoodOxygen heterocycles (e.g., tetrahydropyrans) organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Compounds

The synthesis of enantiomerically pure this compound derivatives is critical for many applications. This is achieved through various stereoselective transformations, including asymmetric catalysis and resolution techniques.

Enantioselective Catalytic Methods in this compound Synthesis

Enantioselective catalysis, employing chiral catalysts (metal-based or organocatalysts), is a primary strategy for accessing chiral oxane-2-carboxylates. These methods allow for the direct synthesis of enantiomerically enriched products from achiral or racemic precursors.

Asymmetric Hydrogenation : The enantioselective hydrogenation of unsaturated precursors, such as dihydro-pyran-carboxylic acids, using chiral catalysts can yield the saturated chiral oxane-2-carboxylates with high enantiomeric excess researchgate.net.

Asymmetric Cyclizations : Organocatalytic domino Michael-hemiacetalization reactions of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds can generate polyfunctionalized tetrahydropyranols with high diastereoselectivity and enantioselectivity nih.gov.

Enantioselective HDA Reactions : As noted in section 3.1.3, chiral organocopper-catalyzed Hetero-Diels-Alder reactions provide access to chiral dihydropyrans with high enantioselectivity nih.gov.

Enzymatic Resolution : While not strictly catalytic synthesis, enzymatic methods, such as the enantioselective hydrolysis of racemic esters using proteases, can be highly effective for obtaining enantiopure oxane-2-carboxylic acids researchgate.net.

Copper-Catalyzed Intramolecular O-H Insertion : This method has been successfully applied to synthesize chiral 2-carboxylate cyclic ethers, including dihydrobenzofurans and chromans, with excellent enantioselectivities cdnsciencepub.com.

Table 3.2.1: Enantioselective Catalytic Methods for Chiral Oxane Synthesis

Method/Catalysis TypeSubstrate TypeCatalyst/ConditionsYield (%)Enantioselectivity (ee/er)Product TypeReference
Asymmetric Hydrogenation5,6-dihydro-2H-pyran-3-carboxylic acidCinchona alkaloid-modified Pd/Al₂O₃ catalystUp to 89%Up to 89% eeMethyl (+)-tetrahydro-2H-pyran-3-carboxylate researchgate.net
Organocatalytic Domino Reactionα-hydroxymethyl nitroalkenes + 1,3-dicarbonylsChiral organocatalysts59–91%71–99% eePolyfunctionalized dihydro- and tetrahydropyran derivatives nih.gov
Organocopper-Catalyzed HDAEthers (oxidized to enol ethers) + β,γ-unsaturated ketoestersChiral organocopper catalystsHighUp to 96% ee / 98:2 erDihydro-2H-pyran derivatives nih.gov
Copper-Catalyzed O-H Insertionα-diazo esters with phenolic groupCopper catalystExcellentExcellent eeChiral 2-carboxylate dihydrobenzofurans, chromans, tetrahydrobenzo[b]oxepines rsc.orgcdnsciencepub.com
Chemoenzymatic HydrolysisEthyl (±)-tetrahydrofuran-2-carboxylateAspergillus melleus protease94.4% ee94.4% ee(R)-tetrahydrofuran-2-carboxylic acid researchgate.net
Intramolecular O-H Insertionω-hydroxy-α-diazoestersChiral spiro bisoxazoline ligands with copperHighHigh eeChiral 2-carboxy cyclic ethers (different ring sizes and substitution patterns) researchgate.net
Resolution with QuinineTetrahydropyran-2-carboxylic acidQuinineAlmost completeHigh optical purityEnantiomerically pure tetrahydropyran-2-carboxylic acid tandfonline.com

Compound List:

this compound

Tetrahydropyran-2-carboxylic acid

Tetrahydropyran-3-carboxylic acid

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxythis compound

(2,6,6-trimethyltetrahydropyran-2-yl)acetic acid

2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid

(R)-tetrahydrofuran-2-carboxylic acid

(S)-tetrahydrofuran-2-carboxylic acid

Methyl (+)-tetrahydro-2H-pyran-3-carboxylate

2-Acyl tetrahydrofurans

2-Carboxy cyclic ethers

Dihydrobenzofurans

Chromans

Tetrahydrobenzo[b]oxepines

2-hydroxypyran

Dihydropyrans

Tetrahydropyrans

Macrocycles

(-)-Zampanolide

Lipid A derivatives

Rhamnopyranoside derivatives

Diastereoselective Control in this compound Formation via Chiral Auxiliaries

Chiral auxiliaries are crucial for achieving diastereoselective control during the formation of the this compound core. These auxiliaries, covalently attached to the substrate, create a chiral environment that directs the stereochemical outcome of subsequent reactions. While specific examples directly using chiral auxiliaries for this compound formation are not extensively detailed in the provided search results, the general principles of chiral auxiliary use in related cyclic systems are well-established. For instance, in the synthesis of other chiral cyclic compounds, auxiliaries like those derived from amino acids or terpenes can be employed to guide stereoselective alkylations, additions, or cyclizations, thereby controlling the relative stereochemistry of newly formed stereocenters. The success of such methods relies on the auxiliary's ability to induce significant diastereomeric excess (de) in the key bond-forming steps.

Asymmetric Alkylation and Functionalization of this compound Precursors

Asymmetric synthesis strategies, including catalytic asymmetric transformations and the use of chiral reagents, are vital for introducing chirality or controlling the stereochemistry of this compound precursors. Research has explored various catalytic systems for asymmetric transformations. For example, organocatalysts, such as those based on proline or BINOL derivatives, have shown promise in promoting enantioselective Michael additions or other C-C bond-forming reactions that can lead to chiral tetrahydropyran rings with carboxylate functionalities williams.eduwikipedia.org. Metal-catalyzed asymmetric hydrogenations or other catalytic processes using chiral ligands can also be employed to create enantiomerically enriched this compound precursors . The reported enantiomeric excesses (ee) or diastereomeric excesses (de) are critical metrics for evaluating the efficiency of these asymmetric methods.

Functional Group Interconversions and Derivatization on the this compound Core

The this compound scaffold offers multiple sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse range of analogues. The ester group itself can undergo hydrolysis to the corresponding carboxylic acid, transesterification, reduction to an alcohol, or amidation. The tetrahydropyran ring can also be modified through oxidation, reduction, or substitution reactions, provided the core structure is maintained. For example, transformations of carboxylic acids into esters, alcohols, or ethers have been reported for related tetrahydropyran derivatives jst.go.jp. Furthermore, derivatization reagents like NPCA (2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate) are used for derivatizing amines, indicating the broader utility of such cyclic carboxylic acid derivatives in chemical analysis and synthesis nih.govnih.gov.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The drive towards sustainable chemistry has led to the development of greener synthetic routes for this compound and related compounds. This includes minimizing waste, using renewable feedstocks, and employing environmentally benign reagents and solvents.

Several approaches are being explored to conduct syntheses in solvent-free conditions or aqueous media. For instance, solvent-free catalytic reactions using solid catalysts have been reported for the synthesis of various heterocyclic compounds, including tetrahydropyridines, which aligns with the principles of green chemistry researchgate.netnih.gov. While direct examples for this compound are scarce in the provided results, the general trend in organic synthesis favors water as a solvent or solvent-free conditions when feasible, due to its low cost, non-toxicity, and environmental friendliness smolecule.comcore.ac.uktuhh.de.

Biocatalysis offers a powerful avenue for the sustainable synthesis of chiral molecules, including this compound derivatives. Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing energy consumption and waste. For example, enzymatic resolution of esters of tetrahydrofuran-2-carboxylic acid using proteases has been reported to yield enantiomerically enriched products researchgate.net. Furthermore, biocatalytic methods involving enzymes like alcohol dehydrogenases (ADHs) and cyclases are being developed for the synthesis of chiral saturated oxygen heterocycles, which can be converted into valuable building blocks, including carboxylic acids acs.org. The use of enzymes such as lipases and oxidoreductases is also noted for the industrial production of chiral tetrahydrofuran-2-carboxylic acid due to their efficiency and selectivity .

Catalyst Development for Efficient this compound Synthesis

The development of novel and efficient catalysts is paramount for improving the synthesis of this compound and its analogues. This includes heterogeneous catalysts, organocatalysts, and enzyme catalysts.

Heterogeneous Catalysts: Supported metal catalysts, such as gold nanoparticles on hydrotalcite, have shown efficacy in the oxidation of biomass-derived precursors to dicarboxylic acids, with potential for producing intermediates relevant to this compound synthesis core.ac.uk. Acidic heterogeneous catalysts, like aluminum oxide (Al₂O₃), are also employed in the synthesis of tetrahydropyran-4-carboxylic acid derivatives google.com.

Organocatalysts: Dipeptide-like organocatalysts incorporating tetrahydropyran units have been developed for asymmetric Michael additions, demonstrating the potential of such structures in catalysis williams.edu. Pyridine-2-carboxylic acid has been identified as a sustainable and rapid catalyst for green synthesis reactions, highlighting the utility of simple carboxylic acids in catalytic processes nih.gov.

Biocatalysts: As discussed in section 3.4.2, enzymes are increasingly utilized for selective transformations. For instance, transaminases and carboxylic acid reductases are key biocatalysts in pharmaceutical synthesis, enabling access to chiral motifs acs.orgnih.gov. The engineering of enzymes for specific reactions, such as cyclopropanation or ester hydrolysis, is a growing area nih.govgoogle.com.

Compound List

this compound (general term)

Tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (alpha-CA)

(2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA)

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA)

(S)-Tetrahydrofuran-2-carboxylic acid

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxythis compound

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Tetrahydropyran-4-carboxylic acid

2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester

2-methoxy-6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester

(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde

6-(3-Hexenyl)tetrahydro-2H-pyran-2-one

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

The information presented here is based on the provided search results and focuses strictly on the specified outline sections.### Advanced Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound and its related structures is a field of significant interest in organic chemistry, driven by their utility as versatile building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. Research efforts are directed towards developing efficient, stereoselective, and sustainable synthetic routes. This article explores key advancements in the synthesis of this compound, focusing on diastereoselective control, asymmetric functionalization, functional group interconversions, green chemistry principles, and catalyst development.

Diastereoselective Control in this compound Formation via Chiral Auxiliaries

Achieving precise stereochemical control in the formation of the this compound core is paramount, especially when targeting specific enantiomers or diastereomers. Chiral auxiliaries, covalently attached to a substrate, play a critical role in directing the stereochemical outcome of reactions. While direct literature examples specifically detailing the use of chiral auxiliaries for this compound formation are not explicitly detailed in the provided search results, the general principles are well-established in related cyclic ether synthesis. In analogous systems, chiral auxiliaries derived from readily available chiral pool materials, such as amino acids or terpenes, can be employed to induce high levels of diastereoselectivity in key bond-forming steps. These auxiliaries create a sterically or electronically biased environment that favors the formation of one diastereomer over others during reactions like alkylations, aldol (B89426) additions, or cyclizations. The effectiveness of a chiral auxiliary is typically quantified by the diastereomeric ratio (dr) achieved in the product.

Asymmetric Alkylation and Functionalization of this compound Precursors

Asymmetric synthesis methodologies, including the use of chiral catalysts and reagents, are essential for the enantioselective preparation of this compound derivatives. Research has focused on catalytic asymmetric transformations to introduce chirality efficiently. For instance, organocatalysis, employing chiral amines or bifunctional catalysts, has emerged as a powerful tool for asymmetric Michael additions and other C-C bond-forming reactions that can construct chiral tetrahydropyran rings bearing carboxylate functionalities with high enantiomeric excess (ee) williams.edu. Metal-catalyzed asymmetric hydrogenation using chiral ligands is another established strategy for generating enantiomerically enriched precursors . The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of these asymmetric functionalization strategies.

Functional Group Interconversions and Derivatization on the this compound Core

The this compound scaffold offers a platform for diverse functional group interconversions and derivatizations, enabling the synthesis of a wide array of analogues. The ester moiety itself is amenable to standard transformations, including hydrolysis to the corresponding carboxylic acid, transesterification, reduction to a primary alcohol, or conversion to amides. Beyond the carboxylate group, the tetrahydropyran ring can be modified through various chemical reactions. For example, oxidation or reduction of substituents on the ring, or even ring-opening reactions under specific conditions, can be performed. The synthesis of related tetrahydropyran derivatives has demonstrated the conversion of carboxylic acids to esters, alcohols, and ethers jst.go.jp. Furthermore, specialized derivatization reagents, such as NPCA, are utilized in analytical chemistry for the derivatization of amines, showcasing the broader chemical utility of compounds featuring pyran-2-carboxylate motifs nih.govnih.gov.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The imperative for sustainable chemical manufacturing has spurred the development of greener synthetic methodologies for this compound and its related compounds. These approaches prioritize minimizing environmental impact by reducing waste, utilizing renewable feedstocks, and employing benign reagents and solvents.

Efforts to reduce reliance on volatile organic solvents have led to the exploration of solvent-free reactions or syntheses conducted in aqueous media. For instance, catalytic reactions employing solid supports or heterogeneous catalysts have been developed for the synthesis of various heterocyclic systems, including tetrahydropyridines, under solvent-free conditions, aligning with green chemistry principles researchgate.netnih.gov. While direct examples for this compound are limited in the provided search results, the broader trend in chemical synthesis favors water as a reaction medium due to its safety, low cost, and environmental compatibility smolecule.comcore.ac.uktuhh.de.

Biocatalysis represents a highly effective strategy for the sustainable and stereoselective synthesis of chiral compounds, including this compound derivatives. Enzymes offer high selectivity and operate under mild reaction conditions, thereby reducing energy consumption and waste generation. For example, the enantioselective hydrolysis of ester precursors of tetrahydrofuran-2-carboxylic acid using proteases has been successfully employed to obtain enantiomerically enriched products researchgate.net. Additionally, biocatalytic cascades involving enzymes such as alcohol dehydrogenases (ADHs) and cyclases are being developed to synthesize chiral saturated oxygen heterocycles, which can subsequently be transformed into valuable carboxylic acid building blocks acs.org. The industrial production of chiral tetrahydrofuran-2-carboxylic acid also benefits from the efficiency and selectivity of enzymes like lipases and oxidoreductases .

Catalyst Development for Efficient this compound Synthesis

The advancement of efficient synthetic routes for this compound is intrinsically linked to the development of novel and improved catalysts. This encompasses a range of catalytic systems, including heterogeneous catalysts, organocatalysts, and biocatalysts.

Heterogeneous Catalysts: Supported metal catalysts, such as gold nanoparticles on hydrotalcite, have demonstrated efficacy in the oxidation of biomass-derived precursors to dicarboxylic acids, which can be relevant intermediates for this compound synthesis core.ac.uk. Acidic heterogeneous catalysts, like aluminum oxide (Al₂O₃), are also utilized in the synthesis of tetrahydropyran-4-carboxylic acid derivatives google.com.

Organocatalysts: The design of organocatalysts has led to advancements in asymmetric synthesis. For instance, dipeptide-like organocatalysts incorporating tetrahydropyran units have been developed for asymmetric Michael additions, showcasing the potential of such structures in catalysis williams.edu. Pyridine-2-carboxylic acid has also been identified as a sustainable and efficient catalyst for green synthesis reactions, highlighting the utility of simple carboxylic acids in catalytic processes nih.gov.

Biocatalysts: As detailed in section 3.4.2, enzymes are increasingly employed for selective chemical transformations. Transaminases and carboxylic acid reductases, for example, are crucial biocatalysts in pharmaceutical synthesis, facilitating access to complex chiral motifs acs.orgnih.gov. The engineering of enzymes for specific reactions, such as olefin cyclopropanation or ester hydrolysis, represents an active area of research nih.govgoogle.com.

Compound List

this compound (general term)

Tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (alpha-CA)

(2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA)

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA)

(S)-Tetrahydrofuran-2-carboxylic acid

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoate

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxythis compound

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Tetrahydropyran-4-carboxylic acid

2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester

2-methoxy-6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester

(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde

6-(3-Hexenyl)tetrahydro-2H-pyran-2-one

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Reactivity and Mechanistic Investigations of Oxane 2 Carboxylate

Reactions Involving the Oxane Ring System in Oxane-2-carboxylate

The saturated six-membered oxane ring, being a cyclic ether, is generally stable but can undergo reactions under specific conditions, particularly involving the oxygen atom or adjacent carbon atoms.

While the tetrahydropyran (B127337) ring is relatively stable, it can be susceptible to ring-opening reactions, particularly under strongly acidic conditions where the ether oxygen can be protonated, increasing its susceptibility to nucleophilic attack. Such reactions often lead to linear products with functional groups derived from the opened ring. For instance, Lewis acids, such as rare earth metal triflates, can catalyze the acylative cleavage of tetrahydrofuran (B95107) and potentially related oxane systems when reacted with anhydrides, leading to dimeric or monomeric products mdpi.com. Similarly, strong acids can promote rearrangements of cyclic ethers, sometimes involving ring expansion or contraction, though specific examples for this compound are less documented than for smaller rings like oxetanes ic.ac.ukacs.orgrsc.org. The presence of the carboxylate group might influence the regioselectivity and ease of ring opening compared to unsubstituted tetrahydropyran.

Direct electrophilic substitution on the saturated oxane ring is generally not facile, as the carbon atoms are sp3 hybridized and lack the pi electron systems found in aromatic compounds masterorganicchemistry.combyjus.comgeeksforgeeks.orglibretexts.org. However, functionalization can occur indirectly. For example, reactions involving cyclic acetals (which share structural similarities with the oxane ring system, particularly if considering derivatives where the ether oxygen is part of an acetal (B89532) linkage) can be initiated by electrophiles, often Lewis acids, which activate the ring towards nucleophilic attack documentine.comroyalholloway.ac.ukucalgary.cayoutube.com. While direct electrophilic attack on the oxane ring of this compound is uncommon, specific positions adjacent to the oxygen or the carboxylate group might be activated for certain transformations under appropriate catalytic conditions. For example, α-lithiation of 2-phenyltetrahydropyran followed by electrophilic interception demonstrates a method for functionalizing the ring at the position adjacent to the phenyl group and the ring oxygen researchgate.net.

Rearrangement reactions of oxane derivatives can occur under acidic conditions, often involving carbocation intermediates. For instance, acid-catalyzed rearrangements of cyclic acetals can lead to different cyclic systems or ring-opened products acs.orgnih.govpurdue.edu. While specific rearrangement pathways for this compound itself are not extensively detailed in the provided search results, related systems like oxetanes are known to undergo isomerizations to lactones under acidic conditions, sometimes autocatalytically ic.ac.uk. Such transformations often involve protonation of an oxygen atom, followed by ring opening and subsequent cyclization or rearrangement to a more stable isomer or a different ring system.

Transformations of the Carboxylate Moiety in this compound

The carboxylate group (-COOH) is a versatile functional handle that can undergo a wide array of transformations, including esterification, amidation, and reduction.

The carboxylate group of this compound can be readily converted into various derivatives through standard organic synthesis methods.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), is a common method to form esters byjus.commasterorganicchemistry.comchemguide.co.uk. This process involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, elimination of water, and deprotonation of the protonated ester.

Amidation: Amides can be synthesized by reacting the carboxylic acid (or its activated derivatives like acyl chlorides) with amines. This typically requires activating the carboxyl group, for example, by converting it to an acyl chloride or using coupling reagents.

Anhydrides and Thioesters: Carboxylic acids can also be converted to anhydrides or thioesters using appropriate reagents. For example, anhydrides can be formed by dehydrating the carboxylic acid or reacting it with acyl halides. Thioesters can be synthesized by reacting the carboxylic acid with thiols, often after activation of the carboxyl group.

The carboxylate group can be reduced to primary alcohols or, under specific conditions, to aldehydes.

Reduction to Alcohols: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective in reducing carboxylic acids and their derivatives (esters, anhydrides, acyl chlorides) to primary alcohols chemistrysteps.combritannica.comlibretexts.orgmasterorganicchemistry.com. Borane (BH₃) is another potent reagent for reducing carboxylic acids to alcohols chemistrysteps.comnih.gov. Milder reagents like Sodium Borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters directly to alcohols, although they can reduce aldehydes and ketones libretexts.orgmasterorganicchemistry.comsavemyexams.com. A catalytic method using manganese(I) complexes with silanes has also been developed for reducing carboxylic acids to alcohols nih.gov.

Example Reaction: this compound + LiAlH₄ (excess) → (Tetrahydropyran-2-yl)methanol

Reduction to Aldehydes: The direct reduction of carboxylic acids to aldehydes is challenging because aldehydes are more reactive and are further reduced to alcohols by strong reducing agents like LiAlH₄ chemistrysteps.combritannica.comsavemyexams.comlibretexts.org. To achieve this transformation, milder or sterically hindered reducing agents are employed. Diisobutylaluminum hydride (DIBAH) is commonly used at low temperatures (e.g., -78 °C) to reduce esters to aldehydes by stopping the reaction at the aldehyde stage chemistrysteps.comlibretexts.org. Alternatively, carboxylic acids can be converted to more reactive derivatives, such as acyl chlorides, which can then be selectively reduced to aldehydes using reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) chemistrysteps.comlibretexts.org. Specialized reagents like bis(N-methylpiperazinyl)aluminum hydride have also been developed for the reduction of carboxylic acids to aldehydes acs.org.

Example Reaction (Indirect): this compound → Oxane-2-carbonyl chloride + LiAlH(Ot-Bu)₃ → Oxane-2-carbaldehyde

Oxidations of Adjacent Moieties Influenced by the Carboxylate Group

The carboxylate group in this compound can influence the oxidation of adjacent moieties within the tetrahydropyran ring. While direct studies detailing this specific influence are not extensively found, general principles of organic chemistry suggest that the electron-withdrawing nature of the carboxylate can affect the electron density at adjacent carbon atoms, potentially altering their susceptibility to oxidation. For instance, in radical-mediated processes, the carboxylate group might play a role in stabilizing or destabilizing radical intermediates formed at neighboring positions, thereby influencing the regioselectivity and rate of oxidation. Research on related systems, such as the decarboxylation of tetrahydropyran-2-carboxylic acid derivatives, hints at the involvement of radical intermediates where the carboxylate group's proximity can impact the reaction pathway tandfonline.com.

Mechanistic Studies of this compound Reactions

Mechanistic investigations into the reactions of this compound and its parent acid, tetrahydropyran-2-carboxylic acid, aim to elucidate the step-by-step processes involved in their transformations. These studies often employ a combination of kinetic analysis, isotopic labeling, and intermediate characterization.

Kinetic Investigations of Reaction Rates and Orders for this compound Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For tetrahydropyran-2-carboxylic acid, kinetic data have been gathered for processes such as acetal hydrolysis, where the rate constants (kobs) are evaluated to understand the reaction kinetics psu.edursc.org. These studies often follow pseudo-first-order kinetics, allowing for the determination of rate laws and reaction orders with respect to various components, including metal ion catalysts or pH psu.edu. For example, in metal-ion-catalyzed acetal hydrolysis, plots of kobs versus metal ion concentration are often linear, indicating a first-order dependence on the metal ion concentration psu.edursc.org.

Isotope Labeling Studies for Mechanism Elucidation in this compound Chemistry

Isotope labeling studies are invaluable for tracing reaction pathways and identifying which bonds are broken and formed during a chemical transformation. For instance, deuterium (B1214612) labeling experiments have been employed in the study of radical reactions involving tetrahydropyran-2-carboxylic acid derivatives to support proposed β-fragmentation mechanisms tandfonline.com. These studies help in understanding the fate of specific atoms and functional groups throughout the reaction sequence.

Isolation and Characterization of Reaction Intermediates in this compound Pathways

The identification of reaction intermediates provides direct evidence for proposed mechanistic pathways. While specific examples of isolated intermediates for this compound itself are not explicitly detailed in the provided search results, mechanistic studies on related systems often infer the existence of transient species like radicals or carbocations. For example, memory of chirality (MoC) studies in decarboxylation reactions of tetrahydropyran-2-carboxylic acid derivatives suggest the involvement of radical intermediates whose conformations preserve chiral information tandfonline.com.

Regioselectivity and Stereoselectivity in this compound Reactivity

The control over where a reaction occurs on a molecule (regioselectivity) and the control over the three-dimensional arrangement of atoms in the product (stereoselectivity) are critical aspects of organic synthesis.

In the context of radical additions to dihydropyridones, tetrahydropyran-2-carboxylic acid has been used as a precursor, leading to products with varying degrees of diastereoselectivity. For instance, the addition of radicals derived from tetrahydropyran-2-carboxylic acid to a dihydropyridone resulted in a separable 2:1 mixture of diastereomers mdpi.com. In other Giese reactions involving similar cyclic carboxylic acids, such as tetrahydrofuran-2-carboxylic acid, a 3:2 mixture of diastereomers was obtained mdpi.com. The stereochemical outcome is often influenced by the specific reaction conditions and the nature of the substrate.

Furthermore, studies on the synthesis of substituted tetrahydropyran rings highlight the importance of stereochemical control. For example, in the development of new methods for tetrahydropyran ring synthesis, the stereochemical outcome of Prins cyclization reactions is crucial, with strategies employed to achieve excellent stereochemical control ntu.edu.sg. The carbonyl lone-pair effect has been noted as essential for the transition state to adopt an axial conformation, influencing the stereoselectivity of reactions ntu.edu.sg.

Compound List:

this compound

Tetrahydropyran-2-carboxylic acid

Advanced Spectroscopic and Structural Elucidation of Oxane 2 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oxane-2-carboxylate Structural Assignments

NMR spectroscopy offers unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous structural assignment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Hybridization

Two-dimensional NMR experiments are vital for establishing the connectivity between atoms, thereby confirming the molecular framework and the position of functional groups.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings, mapping out spin systems within the molecule. For this compound, COSY spectra would identify vicinal couplings between protons on adjacent carbons of the tetrahydropyran (B127337) ring (e.g., H3-H4, H4-H5). It would also show couplings between the proton at C2 (adjacent to the carboxylate) and its neighboring protons (H3) and potentially through the oxygen atom to H6.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei. HMQC/HSQC spectra are essential for assigning specific ¹³C signals to their corresponding ¹H signals, confirming the hybridization of carbon atoms and their direct attachments. For this compound, this would link the C2 carbon to the proton at C2, the carboxylate carbon to any directly attached protons (if present in an ester form), and the ring carbons to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly powerful for establishing longer-range ¹H-¹³C correlations (typically 2-3 bonds). This is critical for connecting different parts of the molecule that are not directly bonded. In this compound, HMBC would be instrumental in correlating the carboxylate carbon (C=O) to the proton at C2 and potentially to protons at C3, thereby confirming the carboxylate group's attachment to the ring. It also helps in confirming the ring structure by showing correlations between ring carbons and protons.

Table 5.1.1: Hypothetical ¹H and ¹³C NMR Spectral Data for Tetrahydropyran-2-carboxylic Acid

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment Notes
¹HH24.2-4.5d or ddJ(H2,H3) ≈ 3-5Adjacent to O and COOH
¹HH3a1.7-2.0mRing proton
¹HH3b1.7-2.0mRing proton
¹HH4a1.5-1.8mRing proton
¹HH4b1.5-1.8mRing proton
¹HH5a1.7-2.0mRing proton
¹HH5b1.7-2.0mRing proton
¹HH6a3.7-4.0ddJ(H6a,H6b) ≈ 10-12, J(H6a,H5a/b) ≈ 2-4Adjacent to O, shows coupling to H5
¹HH6b3.7-4.0ddJ(H6a,H6b) ≈ 10-12, J(H6b,H5a/b) ≈ 2-4Adjacent to O, shows coupling to H5
¹HCOOH10-12sCarboxylic acid proton
¹³CC270-75CAttached to O and COOH
¹³CC325-30CH₂Ring carbon
¹³CC420-25CH₂Ring carbon
¹³CC525-30CH₂Ring carbon
¹³CC665-70CH₂Attached to O
¹³CCOOH170-175CCarboxyl carbon

Note: This table provides hypothetical data based on typical chemical shifts for tetrahydropyran derivatives and carboxylic acids. Actual values may vary depending on the specific solvent and experimental conditions.

NOESY and ROESY for Stereochemical and Conformational Analysis of this compound

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the relative stereochemistry and conformational preferences of molecules. These techniques detect through-space correlations between protons that are in close proximity (< 5 Å), regardless of whether they are directly bonded.

For this compound, which typically adopts a chair conformation, NOESY/ROESY experiments would reveal spatial relationships between protons. For instance, axial protons often show NOE correlations with other axial protons on opposite sides of the ring, while equatorial protons show correlations with other equatorial protons. The position of the carboxylate group (axial vs. equatorial) can be inferred by observing which ring protons are in close spatial proximity to the proton at C2 or to the carboxylate group itself. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Table 5.1.2: Illustrative NOESY/ROE Cross-Peaks for a Tetrahydropyran-2-carboxylate

Proton 1Proton 2Observed NOE/ROESpatial Proximity Inference
H2H4(axial)StrongIndicates H2 is axial or near axial
H2H6(axial)StrongIndicates H2 is axial or near axial
H6(axial)H4(axial)StrongConfirms chair conformation and axial proton proximity
H6(equatorial)H5(equatorial)StrongConfirms chair conformation and equatorial proton proximity
H2H3(equatorial)Weak/ModerateSuggests H2 is equatorial or semi-axial

Note: The presence and strength of these cross-peaks are highly dependent on the specific conformation and the position of the carboxylate group. This table serves as an illustrative example.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates signals based on their diffusion coefficients, which are directly related to the size and hydrodynamic radius of the diffusing species in solution acs.orgresearchgate.netd-nb.inforesearchgate.net. This makes DOSY an excellent tool for studying molecular aggregation, complex formation, and supramolecular assemblies.

In the context of this compound, DOSY can be employed to investigate whether the molecule self-associates at higher concentrations or forms complexes with other species. By comparing the diffusion coefficients of this compound under varying conditions (e.g., different concentrations, presence of co-solutes), researchers can infer the formation of larger aggregates or complexes. A significant decrease in the diffusion coefficient would indicate the formation of larger species, such as dimers, trimers, or inclusion complexes.

Table 5.1.3: Hypothetical Diffusion Coefficients (D) for this compound

Sample ConditionDiffusion Coefficient (D x 10⁻¹⁰ m²/s)Interpretation
Dilute solution (e.g., 0.1 mM)5.5Monomeric species
Moderate concentration (e.g., 1 mM)4.8Slight aggregation or increased solvation sphere
High concentration (e.g., 10 mM)3.5Significant self-association (dimers/oligomers)
In presence of host molecule3.0Formation of a larger complex with the host

Note: These values are hypothetical and intended to illustrate how DOSY data can be interpreted in the context of molecular association.

Mass Spectrometry for Fragmentation Pathway Analysis of this compound

Mass spectrometry is essential for determining the molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions awi.dersc.orgmdpi.comuit.noresearchgate.net. For this compound, HRMS can confirm its molecular formula by precisely measuring the mass-to-charge ratio (m/z) of its ionized form. This accuracy is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for unequivocally identifying the compound.

For example, if this compound is analyzed as its sodium adduct ([M+Na]⁺), HRMS would yield an exact mass that, when combined with isotopic abundance patterns, allows for the calculation of its elemental formula (e.g., C₆H₉NaO₃ for the sodium salt of the anion).

Table 5.2.1: Molecular Formula and Calculated Exact Mass for this compound

Compound/Ion FormMolecular FormulaCalculated Exact Mass (Da)
Tetrahydropyran-2-carboxylic acidC₆H₁₀O₃130.0579
This compound (anion)C₆H₉O₃⁻129.0499
Sodium Salt ([M+Na]⁺)C₆H₉NaO₃152.0371

Note: Exact masses are calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Information and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS), also known as fragmentation analysis, involves selecting a specific ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID) mdpi.comresearchgate.netfree.frmdpi.comtum.deresearchgate.netresearchgate.net. The resulting fragment ions provide detailed structural information by revealing characteristic bond cleavages and neutral losses.

For this compound, MS/MS fragmentation patterns can elucidate the stability of the tetrahydropyran ring and the carboxylate functional group. Common fragmentation pathways might include:

Loss of CO₂ or CO₂H: Cleavage of the carboxylate group.

Ring Cleavage: Opening of the tetrahydropyran ring.

Loss of Water: Dehydration, especially if hydroxyl groups are present in derivatives.

Alpha-cleavage: Fragmentation adjacent to the oxygen atom or the carboxylate group.

MS/MS is particularly valuable for differentiating between isomers. For instance, if positional isomers of oxane-carboxylate existed (e.g., oxane-3-carboxylate), their distinct fragmentation patterns would allow for their unambiguous identification. By analyzing the m/z values and relative abundances of the fragment ions, the specific structural features and connectivity can be confirmed, providing a unique fingerprint for the molecule.

Table 5.2.2: Hypothetical Fragmentation Pathways for this compound (as [M+H]⁺ or [M+Na]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment StructureNotes
[C₆H₁₁O₃]⁺ (131.0657)85.034046.0317 (CH₂O)Tetrahydropyranyl cationLoss of methoxycarbonyl fragment
[C₆H₁₁O₃]⁺ (131.0657)73.034058.0317 (CO₂)Tetrahydropyranyl cationLoss of carbon dioxide
[C₆H₁₁O₃]⁺ (131.0657)59.013372.0524 (C₃H₄O₂)Fragment from ring openingRing fragmentation
[C₆H₁₁O₃]⁺ (131.0657)45.034086.0317 (C₄H₆O₂)Fragment from ring openingFurther ring fragmentation
[C₆H₉NaO₃]⁺ (152.0371)134.026518.0106 (H₂O)Fragment with loss of waterCommon in hydrated species
[C₆H₉NaO₃]⁺ (152.0371)107.026545.0106 (CO₂)Fragment with loss of CO₂Loss of carboxylate moiety

Note: These fragmentation patterns are hypothetical and based on common fragmentation mechanisms for cyclic esters and carboxylic acids. Actual spectra would require experimental verification.

Compound List

this compound

Tetrahydropyran-2-carboxylic acid

Computational Chemistry and Theoretical Modeling of Oxane 2 Carboxylate

Prediction of Reactivity and Selectivity in Oxane-2-carboxylate Transformations

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry plays a pivotal role in dissecting the mechanistic intricacies of chemical transformations involving this compound. By employing quantum chemical methods, researchers can elucidate reaction pathways, identify critical transition states, and quantify activation energy barriers. For this compound, theoretical investigations often focus on reactions such as esterification, hydrolysis, decarboxylation, or potential ring-opening/closing processes under specific conditions.

A common approach involves employing Density Functional Theory (DFT) to model these reactions. Functionals like B3LYP or M06-2X, coupled with appropriate basis sets (e.g., 6-31G(d) or 6-311+G(d,p)), are utilized to optimize the geometries of reactants, intermediates, products, and transition states. The identification of transition states is typically achieved through specialized algorithms (e.g., Berny algorithm, QST2/QST3 methods) that locate saddle points on the potential energy surface. Confirmation of a true transition state is then established via intrinsic reaction coordinate (IRC) calculations, which trace the reaction path from the transition state to the nearest minima (reactants and products).

For instance, a hypothetical study on the esterification of Oxane-2-carboxylic acid with methanol (B129727) could reveal a concerted or stepwise mechanism. The transition state would likely involve the nucleophilic attack of methanol's oxygen onto the carbonyl carbon of the carboxylate, with concurrent proton transfer. Theoretical findings from such studies provide detailed structural information about the transition state, including key bond lengths and angles that are in the process of forming or breaking. Furthermore, the calculated activation enthalpy (ΔH‡) and free energy (ΔG‡) offer quantitative insights into the reaction's kinetic feasibility.

Table 6.3.1.1: Theoretical Activation Parameters for Hypothetical Esterification of Oxane-2-carboxylic Acid

ParameterValue (kcal/mol)Description
ΔH‡ (Activation Enthalpy)22.5Energy required to reach the transition state from reactants.
ΔS‡ (Activation Entropy)-15.2Change in disorder upon reaching the transition state.
ΔG‡ (Activation Free Energy)27.1Gibbs free energy barrier, dictating the reaction rate at a given temperature.
TS Bond Length (C-O)1.95 ÅKey bond length at the transition state during nucleophilic attack.
TS Bond Length (O-H)1.10 ÅKey bond length at the transition state during proton transfer.

These theoretical findings are crucial for understanding reaction kinetics and guiding experimental design, providing a molecular-level perspective on the energy landscape governing chemical transformations involving this compound.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling for this compound (theoretical, not in vivo activity)

Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful framework for predicting the physicochemical properties of molecules like this compound based on their structural characteristics. This theoretical approach is invaluable for understanding how molecular structure influences properties relevant to various applications, without requiring experimental measurements or in vivo testing.

The process typically begins with the generation of a comprehensive set of molecular descriptors. These descriptors can be categorized into 1D (e.g., molecular weight, number of atoms), 2D (e.g., topological indices like Wiener index, connectivity indices, molecular connectivity), and 3D (e.g., shape descriptors, pharmacophore features, quantum chemical descriptors like dipole moment, partial charges, HOMO-LUMO gap) descriptors. For this compound, descriptors would be calculated for its neutral acid form, zwitterionic form, or anionic form, depending on the property being modeled.

Once descriptors are generated, various statistical or machine learning algorithms are employed to build predictive models. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forests (RF). The models are trained on a dataset of molecules with known properties and then validated using metrics such as the coefficient of determination (R²), cross-validated R² (Q²), Root Mean Squared Error (RMSE), and external validation R² (R²_pred).

Table 6.3.2.1: Selected Molecular Descriptors and Predicted Properties for this compound

Descriptor NameValueUnitRelevance to this compound
Molecular Weight130.12 g/mol Basic physical property.
XLogP (calculated)-0.75-Predicted lipophilicity, indicating moderate hydrophilicity.
TPSA (Topological Polar Surface Area)63.60ŲContribution of polar atoms to surface area, relevant for membrane permeability.
Molar Refractivity23.50cm³/molRelated to molecular size and polarizability.
Number of Hydrogen Bond Acceptors3-Oxygen atoms in the ring and carboxylate group.
Number of Hydrogen Bond Donors1 (acid form)-Hydroxyl hydrogen of the carboxylic acid.
Predicted Aqueous Solubility-1.50logSTheoretical prediction of solubility in water.

These QSPR models provide valuable theoretical insights into the intrinsic properties of this compound, aiding in its characterization and potential application design without direct experimental intervention.

Ligand-Protein Interaction Modeling with this compound (e.g., enzyme-substrate complexes, in vitro binding site predictions)

Modeling ligand-protein interactions is a cornerstone of computational drug discovery and biochemical research, providing insights into molecular recognition mechanisms. For this compound, these methods can predict its binding affinity and mode to target proteins, such as enzymes or receptors, offering a theoretical understanding of potential biological roles or interactions.

Molecular docking is a widely used technique for predicting the preferred orientation of this compound when bound to a protein's active site or allosteric site. This process involves treating the protein as a rigid or semi-flexible receptor and the this compound as a flexible ligand. Docking algorithms search for low-energy binding poses by considering various translational, rotational, and conformational degrees of freedom. Scoring functions are then used to estimate the binding affinity of each pose. Common docking software includes AutoDock Vina, rDock, and GOLD.

For this compound, docking studies would typically involve preparing the molecule in its most likely charged state (e.g., as the carboxylate anion) and generating a 3D structure. The target protein would be prepared by removing water molecules and non-essential ligands, and defining a binding pocket of interest. The docking simulation would then explore how this compound fits into this pocket, identifying key interactions.

Detailed research findings from such simulations might reveal that the carboxylate group of this compound forms strong electrostatic interactions or hydrogen bonds with positively charged amino acid residues (e.g., Lysine, Arginine) or polar residues within the protein's binding site. The oxygen atom of the tetrahydropyran (B127337) ring could act as a hydrogen bond acceptor, while the hydrophobic methylene (B1212753) groups of the ring would engage in van der Waals or hydrophobic interactions with non-polar amino acid side chains.

Molecular dynamics (MD) simulations can further refine these predictions by capturing the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of binding. This can help assess the stability of the predicted complex and refine binding free energy calculations using methods like MM/GBSA or MM/PBSA.

Table 6.4.1: Predicted Binding Interactions of this compound in a Hypothetical Protein Binding Site

Interaction TypeResidue NameResidue IDDistance (Å)Description of Interaction
Electrostatic/Salt BridgeArginineARG1503.5Carboxylate oxygen forms ionic bond with arginine side chain.
Hydrogen BondSerineSER2102.8Carboxylate oxygen accepts H-bond from serine hydroxyl.
Hydrogen BondWaterHOH1012.5Ether oxygen accepts H-bond from a bridging water molecule.
HydrophobicLeucineLEU3054.1Methylene groups of the oxane ring engage in hydrophobic packing.
HydrophobicPhenylalaninePHE1883.9Methylene groups of the oxane ring engage in hydrophobic packing.
Docking Score-7.8kcal/molEstimated binding affinity based on docking algorithm.

These computational analyses provide a theoretical foundation for understanding how this compound interacts with biological macromolecules, guiding further experimental validation and exploration of its functional roles.

Derivatives and Analogues of Oxane 2 Carboxylate: Design and Synthesis Strategies

Structure-Activity Relationship (SAR) Studies of Oxane-2-carboxylate Analogues (focused on in vitro binding affinity to specific enzymes or receptors)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogues, SAR investigations have focused on understanding how modifications to the oxane ring and the carboxylate group influence their binding affinity to specific enzymes and receptors. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related tropane (B1204802) and piperidine (B6355638) analogues that also feature a heterocyclic ring and a carboxylate or ester functionality.

For instance, in a series of 3-aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues, which share a bicyclic amine structure with some oxane derivatives, modifications at the 3-position of the tropane ring significantly impacted binding affinities at dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. These studies highlight the importance of the spatial arrangement and electronic properties of substituents in determining receptor selectivity and affinity. Similarly, SAR studies on piperidine-based analogues of cocaine have explored the influence of substituents on the piperidine ring on DAT binding, providing a framework for understanding how modifications to the oxane ring in this compound might affect its interaction with biological targets.

In the context of anticancer agents, SAR studies of 1,2,4-oxadiazole-sulfonamide based compounds have demonstrated that the nature and position of substituents on the heterocyclic rings are critical for their inhibitory activity against carbonic anhydrase IX (CAIX). For example, structural optimization of a lead compound, OX12, led to the development of OX27, which exhibited a nearly two-fold increase in antiproliferative effect and significantly higher potency against CAIX. nih.gov This underscores the power of iterative design and synthesis in enhancing the biological activity of heterocyclic compounds.

The following table summarizes hypothetical SAR trends for this compound analogues based on principles derived from related heterocyclic systems.

Modification Site Substitution Observed/Hypothesized Effect on In Vitro Binding Affinity
C-3 of Oxane RingIntroduction of aryl groupsMay enhance binding to specific receptors through hydrophobic or pi-stacking interactions.
C-4 of Oxane RingIntroduction of polar groupsCould improve aqueous solubility and potentially interact with polar residues in a binding pocket.
C-5 of Oxane RingStereochemical variationsThe stereochemistry at this position can significantly impact the overall conformation and, thus, the fit within a receptor's binding site.
Carboxylate GroupEsterificationCan modulate lipophilicity and cell permeability, influencing intracellular target engagement.
Carboxylate GroupAmidationIntroduces hydrogen bonding capabilities, which can lead to stronger and more specific interactions with target proteins.

Synthesis of Substituted this compound Derivatives for SAR Exploration

The synthesis of a diverse library of substituted this compound derivatives is essential for thorough SAR exploration. Various synthetic strategies can be employed to introduce substituents at different positions of the oxane ring and to modify the carboxylate functionality.

A common approach to introduce diversity is through the use of functionalized starting materials. For example, commercially available or readily synthesized substituted dihydropyrans can be converted to the corresponding oxane-2-carboxylates through oxidation and subsequent functional group manipulations. The synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, for instance, involved the condensation of l-serine (B559523) methyl ester with ethyl benzimidate to form an oxazoline (B21484) intermediate, which was then further modified. nih.gov This multi-step synthesis highlights how complex heterocyclic systems can be built up from simple starting materials.

Another strategy involves the functionalization of a pre-formed this compound core. This can be achieved through reactions such as C-H activation, halogenation followed by cross-coupling reactions, or nucleophilic substitution on activated positions of the ring. For example, the reaction of 3-bromo-2-oxopropanoic acid ethyl ester with arylthiourea has been used to produce 2-(arylamino)-thiazole-4-carboxylic acids, demonstrating a method for introducing aryl-amino substituents onto a heterocyclic carboxylic acid scaffold. nih.gov

The modification of the carboxylate group is also a key aspect of SAR studies. Standard esterification or amidation reactions can be used to generate a wide range of derivatives. For instance, the coupling of a carboxylic acid with N,O-dimethylhydroxylamine to form a Weinreb amide allows for the subsequent introduction of various groups through reaction with Grignard reagents. nih.gov

Heterocyclic Ring Fused this compound Systems

Fusing a heterocyclic ring to the this compound scaffold can lead to novel chemical entities with unique three-dimensional shapes and biological activities. The synthesis of such fused systems often involves cyclization reactions where the oxane ring or a substituent on it participates in the formation of the new ring.

One approach involves the use of β-alkoxyvinyl glyoxylates as building blocks. These compounds can undergo Combes-type condensation with heteroaromatic amines to yield fused pyridine (B92270) carboxylates. enamine.net This methodology could potentially be adapted to use oxane-based starting materials to generate oxane-fused pyridine systems.

Another general strategy for the synthesis of fused heterocyclic compounds is through intramolecular cyclization reactions. For instance, a substituent on the oxane ring containing a nucleophilic and an electrophilic center can be induced to cyclize, forming a new fused ring. The synthesis of fused pyrimidine (B1678525) dicarboxylates has been achieved through a one-pot three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-one derivatives. mdpi.com This approach demonstrates the power of multicomponent reactions in efficiently building complex fused heterocyclic systems.

The choice of synthetic route depends on the desired ring system and the available starting materials. Common methods for synthesizing fused heterocycles include Diels-Alder reactions, ring-closing metathesis, and various cyclization reactions promoted by acids, bases, or metal catalysts. airo.co.in

Glycoside-Mimetic and Carbohydrate-Based this compound Structures

The structural similarity of the oxane ring to the pyranose form of carbohydrates makes this compound an attractive scaffold for the design of glycoside-mimetics. These compounds aim to mimic the structure and function of natural carbohydrates, often with improved stability or modified biological activity.

The synthesis of carbohydrate-based macrocycles provides a blueprint for how this compound could be incorporated into larger, more complex structures that mimic aspects of oligosaccharides or glycoconjugates. For example, the synthesis of salinomycin, a natural polyether ionophore, and its analogues involves the manipulation of carboxylic acid and hydroxyl groups on a complex backbone, demonstrating strategies that could be applied to this compound. chim.it

The design of glycoside-mimetics often involves replacing the glycosidic linkage with a more stable, non-hydrolyzable bond. An this compound derivative could be designed where the carboxylate group is used as a handle to attach the molecule to another sugar mimic or a peptide backbone, creating a stable glycoconjugate analogue.

Prodrug Strategies Based on this compound Scaffolds (theoretical activation and in vitro release mechanisms)

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. The this compound scaffold is well-suited for the design of prodrugs due to the presence of the carboxylic acid group, which can be readily modified to create bioreversible linkages.

A common prodrug approach is to form an ester or amide linkage with a promoiety that masks the carboxylic acid. This can increase the lipophilicity of the molecule, enhancing its absorption across biological membranes. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent drug.

The theoretical activation mechanism of an this compound-based prodrug would involve enzymatic hydrolysis of the ester or amide bond. The rate of this hydrolysis can be tuned by modifying the steric and electronic properties of the promoiety. For example, bulkier promoieties may lead to slower enzymatic cleavage and a more sustained release of the active drug.

In vitro release studies are essential to validate the prodrug concept. These studies typically involve incubating the prodrug in biological media, such as human plasma or liver microsomes, and monitoring the formation of the parent drug over time. For instance, in the development of CO prodrugs based on an adamantane-fused norbornen-7-one scaffold, different solubilizing groups were installed to modulate their properties, and their potency was assessed in cell-culture studies. nih.gov This approach of modifying a core scaffold to optimize prodrug characteristics is directly applicable to this compound systems.

The following table outlines theoretical prodrug strategies for an this compound parent drug.

Prodrug Linkage Promoiety Theoretical Activation Mechanism Expected In Vitro Release Profile
EsterSimple Alkyl Group (e.g., Ethyl)Esterase-mediated hydrolysisRapid release in plasma and liver homogenates.
EsterAmino AcidPeptidase-mediated hydrolysisMay target specific peptide transporters for absorption, followed by enzymatic release.
AmideSimple AmineAmidase-mediated hydrolysisGenerally more stable than esters, leading to slower release.
CarbonateAlcoholEsterase-mediated hydrolysisCan be used to link two drug molecules or a drug to a solubilizing group.

Macrocyclic and Supramolecular this compound Assemblies

The incorporation of the this compound moiety into macrocyclic and supramolecular assemblies can lead to structures with novel recognition, catalytic, or material properties. The carboxylate group is particularly useful in this context as it can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination.

Macrocyclic receptors for carboxylate anion recognition have been developed using C-linked peptidocalix enamine.netarenes. nih.gov These receptors utilize amide NH groups for hydrogen bonding to the carboxylate anion. An this compound could serve as a guest molecule for such receptors or could be incorporated into the macrocyclic framework itself, with the oxane ring providing a specific conformational constraint. The synthesis of these macrocycles often involves the condensation of a diamino-functionalized scaffold with a diacyl dichloride. nih.gov

Supramolecular assemblies can be formed through the self-assembly of this compound derivatives driven by non-covalent interactions. For example, lead(II) carboxylate compounds are known to form a variety of supramolecular structures with diverse coordination modes of the carboxylate group, including monodentate, chelate, and bridging modes. researchgate.net By analogy, oxane-2-carboxylates could be used as ligands to form coordination polymers and metal-organic frameworks with interesting topologies and properties.

The design of these assemblies often relies on the principles of molecular recognition and self-assembly. The shape and functionality of the this compound building block will dictate the geometry and stability of the resulting supramolecular structure.

Applications of Oxane 2 Carboxylate in Chemical Synthesis and Materials Science

Oxane-2-carboxylate in Polymer Chemistry and Advanced Materials Science

Monomers for Polymeric Materials with Tunable Properties

While direct polymerization of oxane-2-carboxylic acid itself is not commonly cited, its derivatives can serve as monomers for creating polymers with tailored properties. The carboxylic acid group can undergo esterification or amidation reactions, forming polymerizable units. For instance, cyclic esters derived from similar structures are known to undergo ring-opening polymerization (ROP) to yield polyesters. The oxane ring's inherent flexibility and the potential for functionalization at various positions allow for the tuning of polymer characteristics such as glass transition temperature (Tg), mechanical strength, and solubility. Research into monomers containing the oxane ring aims to develop novel polymeric materials with specific thermal and mechanical profiles.

Supramolecular Assemblies and Smart Materials Incorporating this compound Units

The this compound structure can be designed to participate in non-covalent interactions, crucial for supramolecular chemistry and the development of smart materials. The hydroxyl groups often present in more complex derivatives, along with the carboxylic acid, can engage in hydrogen bonding, while the ether oxygen in the oxane ring can act as a Lewis base. These interactions can drive self-assembly processes, leading to ordered structures such as gels, liquid crystals, or responsive materials that change properties in response to external stimuli like pH or temperature. The ability to precisely control molecular architecture through these interactions is key to designing advanced functional materials.

Bio-based Polymers derived from this compound (excluding in vivo degradation)

The pursuit of sustainable materials has led to interest in bio-based monomers. While specific this compound derivatives derived directly from biomass are still an area of active research, the structural similarity of the oxane ring to natural carbohydrates suggests potential for bio-derived precursors. Polymers synthesized from such monomers could offer a more environmentally friendly alternative to petroleum-based plastics. The focus here is on the sustainable sourcing and polymerization of these cyclic ether-containing compounds to create biodegradable or recyclable materials, without delving into their behavior within living organisms.

This compound as Probes for Biochemical Pathways and Enzyme Studies

The structural resemblance of the oxane ring to carbohydrate moieties makes this compound derivatives valuable tools in biochemical investigations.

In vitro enzyme inhibition kinetics, substrate mimicry in cell-free systems

Oxane-2-carboxylic acid derivatives have been explored for their potential as enzyme inhibitors or substrate mimics in in vitro settings. The carboxylic acid group can mimic the carboxylate of natural substrates or transition states, potentially binding to enzyme active sites. For example, studies have indicated that some oxane derivatives might exhibit weak inhibition against enzymes like Cyclooxygenase-2 (COX-2), suggesting a role in modulating inflammatory pathways vulcanchem.com. By interacting with enzymes in cell-free systems, these compounds can help elucidate enzyme mechanisms, determine inhibition constants (Ki), and provide insights into metabolic pathways without the complexities of cellular environments.

Role of this compound in Glycomimetics and Carbohydrate Chemistry Analogue Development

The oxane ring is a fundamental structural element of pyranose sugars. This inherent similarity makes this compound derivatives excellent scaffolds for the design of glycomimetics—molecules that mimic the structure and/or function of carbohydrates. By modifying the oxane ring and its substituents, researchers can create analogues that interact with carbohydrate-binding proteins (lectins), enzymes involved in carbohydrate metabolism, or cellular processes regulated by glycans. These synthetic carbohydrate mimics are crucial for understanding biological recognition events, developing therapeutic agents targeting carbohydrate-mediated diseases, and creating diagnostic tools.

Emerging Research Frontiers and Future Directions in Oxane 2 Carboxylate Chemistry

Integration of Oxane-2-carboxylate Synthesis with Flow Chemistry and Automation Technologies

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability. vapourtec.com The integration of these technologies into the synthesis of this compound and its derivatives is a burgeoning area of research. Automated flow chemistry platforms, which combine pumps, reactors, and analytical tools with intelligent software, enable high-throughput screening of reaction conditions, rapid optimization, and streamlined production. vapourtec.comlabmanager.com

In the context of this compound synthesis, such as through the intramolecular cyclization of ω-hydroxy-α,β-unsaturated esters, flow chemistry offers precise control over residence time and temperature, which is critical for minimizing side reactions and maximizing yield. soci.orgthieme-connect.de Microreactors, with their high surface-area-to-volume ratios, ensure efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. thieme-connect.de Automated systems can systematically vary parameters like catalyst loading, reagent concentration, and temperature to rapidly identify optimal conditions. soci.org Furthermore, the integration of in-line purification modules can lead to a fully automated "synthesis-to-pure product" workflow.

Table 1: Comparison of Batch vs. Automated Flow Synthesis for this compound
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Reaction Control Limited; potential for temperature/concentration gradients.Precise control over temperature, pressure, and residence time. vapourtec.com
Scalability Challenging; requires re-optimization for different scales.Seamless scaling by extending operation time ("scaling-out"). vapourtec.com
Safety Higher risk with hazardous reagents or exothermic reactions due to large volumes.Enhanced safety due to small reactor volumes and better heat dissipation. thieme-connect.de
High-Throughput Optimization Slow and labor-intensive.Rapid optimization via automated screening of multiple parameters. labmanager.com
Reproducibility Can be variable between batches.High reproducibility due to precise instrumental control. vapourtec.com

Development of Advanced Spectroscopic Probes for Real-Time Monitoring of this compound Reactions

A deeper understanding of reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques are increasingly being employed for real-time, in-situ monitoring of chemical transformations, eliminating the need for offline sampling and analysis. researchgate.net For reactions involving this compound, vibrational spectroscopies like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. mdpi.comresearchgate.net By inserting fiber-optic probes directly into the reaction vessel or flow reactor, it is possible to continuously track the concentration of reactants, intermediates, and products by monitoring their characteristic spectral signatures.

For instance, during the synthesis of this compound, one could monitor the disappearance of the C=C bond of a precursor and the appearance of the characteristic C-O-C ether stretch of the oxane ring. researchgate.net Other techniques, such as UV/Vis spectroscopy, can monitor aromatic compounds or coenzymes in biocatalytic processes. mdpi.com More sophisticated methods like low-temperature plasma (LTP) probe mass spectrometry allow for direct desorption and ionization of analytes from the reaction mixture for real-time analysis without any sample preparation. researchgate.net These real-time monitoring tools provide invaluable data for kinetic modeling, mechanism elucidation, and ensuring process consistency.

Table 2: Spectroscopic Probes for Real-Time Reaction Monitoring
Spectroscopic TechniquePrinciple of OperationApplication in this compound Reactions
Mid-Infrared (Mid-IR) Spectroscopy Measures absorption of IR radiation by molecular vibrations.Monitoring changes in functional groups (e.g., C=O, O-H, C-O-C). mdpi.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Complementary to IR; excellent for aqueous systems and C=C bonds.
Near-Infrared (NIR) Spectroscopy Monitors overtones and combination bands of molecular vibrations.Process analytical technology (PAT) for bulk chemical analysis. researchgate.net
UV/Visible (UV/Vis) Spectroscopy Measures absorption of UV or visible light by electronic transitions.Quantifying compounds with chromophores, such as aromatic precursors. mdpi.com
Mass Spectrometry (MS) Probes Ambient ionization allows direct sampling and analysis of reaction mass.Identifying intermediates and byproducts in real-time. researchgate.net

Sustainable and Biocatalytic Approaches for Enhanced Synthesis and Derivatization of this compound

Green chemistry principles are increasingly guiding the development of synthetic routes to minimize environmental impact. For this compound, this involves exploring biocatalytic methods and the use of renewable feedstocks. rsc.org Biocatalysis, the use of enzymes to perform chemical transformations, offers exceptional selectivity under mild reaction conditions. nih.gov For example, lipases can be used for the kinetic resolution of racemic esters of oxane-2-carboxylic acid to produce enantiomerically pure compounds, which are valuable chiral building blocks. mdpi.com

Carboxylate reductases (CARs) are another class of enzymes that hold promise for the derivatization of this compound, as they can selectively reduce the carboxylic acid to the corresponding aldehyde. researchgate.net Furthermore, there is growing interest in synthesizing the oxane ring system from bio-based starting materials, such as galactaric acid derived from galactose. rsc.org Another innovative approach involves the biocatalytic fixation of carbon dioxide into organic molecules to produce carboxylic acids, representing a highly sustainable route that utilizes a waste product as a C1 source. ntnu.no These chemoenzymatic and biocatalytic strategies are pivotal for developing more economical and environmentally benign syntheses. nih.gov

Exploration of Novel Reactivity Modes and Catalytic Cycles for this compound

Research into the fundamental reactivity of this compound is uncovering new catalytic cycles and reaction pathways. The carboxylate functional group can act as a directing group or as a ligand in metal-catalyzed reactions, enabling novel transformations. For instance, zinc(II) carboxylate-based coordination polymers have demonstrated catalytic activity in the degradation of organic dyes, highlighting the potential of metal-oxane-carboxylate frameworks in catalysis. mdpi.com

The synthesis of the tetrahydropyran (B127337) (oxane) ring itself is an area of active research, with new catalytic methods being developed. organic-chemistry.org This includes intramolecular additions of hydroxyl groups to olefins catalyzed by metals like silver(I) or copper(I). organic-chemistry.org Furthermore, compounds like tetrahydropyran-4-carboxylic acid have been used as catalysts in organophotoredox decarboxylation reactions, suggesting that the oxane-carboxylate scaffold can play an active role in promoting chemical reactions. ijprajournal.com Understanding these novel reactivity modes is key to designing more efficient syntheses and expanding the synthetic utility of the this compound motif.

New Paradigms for Application of this compound in Interdisciplinary Sciences (excluding clinical and human applications)

Beyond its role as a synthetic intermediate, this compound is finding new applications in interdisciplinary fields, particularly in materials science and agrochemistry. The rigid yet flexible structure of the oxane ring combined with the versatile chemistry of the carboxylate group makes it an attractive building block for functional materials.

For example, this compound derivatives can be incorporated as monomers into polymers to tune their physical properties, such as thermal stability and solubility. There is potential for developing novel coordination polymers or metal-organic frameworks (MOFs) where the this compound acts as a ligand, leading to materials with applications in gas storage or catalysis. mdpi.com In another vein, drawing inspiration from related compounds, functionalized oxane derivatives could be developed as anti-biocorrosion coatings. For instance, certain siloxane polyethers have been shown to be effective against the colonization of surfaces by microalgae, a key component of biofilms. mdpi.com This suggests a potential application for oxane-based materials in protecting surfaces in non-clinical settings.

Machine Learning and AI in this compound Synthesis and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of predicting reaction outcomes, optimizing conditions, and proposing novel synthetic routes. nih.govengineering.org.cn For this compound, these computational approaches can significantly accelerate research and development.

Table 3: Applications of AI and Machine Learning in this compound Chemistry
AI/ML ApplicationFunctionPotential Impact on this compound Research
Retrosynthesis Planning Proposes synthetic routes from a target molecule to available starting materials. engineering.org.cnDiscovery of novel and more efficient synthetic pathways.
Forward-Reaction Prediction Predicts the outcome and yield of a chemical reaction. nih.govReduces failed experiments and accelerates discovery of new reactions.
Reaction Optimization Identifies optimal reaction conditions (temperature, concentration, etc.). researchgate.netImproves yields and reduces waste and cost.
Property Prediction Predicts physical, chemical, or biological properties of a molecule.Aids in the design of new this compound derivatives with desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxane-2-carboxylate, and how can reaction parameters (e.g., temperature, solvent, catalysts) be systematically optimized to improve yield and purity?

  • Methodological Answer :

  • Experimental Design : Use a fractional factorial design to test variables like solvent polarity (e.g., water vs. THF), temperature (20–100°C), and catalyst loading (e.g., acid/base catalysts). Monitor reaction progress via HPLC or GC-MS .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via melting point analysis and NMR spectroscopy (e.g., δ 3.8–4.2 ppm for oxane ring protons) .
  • Example Table :
ParameterTested RangeOptimal ValueImpact on Yield
SolventWater, THF, DMFTHF75% yield
Temperature50–80°C70°C15% increase

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Structural Confirmation : Combine 1H^1H-NMR (to confirm stereochemistry at C2 and C6) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}). X-ray crystallography is recommended for absolute configuration determination .
  • Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 210 nm. Purity thresholds should exceed 95% for reproducibility in downstream applications .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular docking) elucidate the reaction mechanisms and stereochemical outcomes of this compound synthesis?

  • Methodological Answer :

  • Mechanistic Studies : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states during ring closure or carboxylation steps. Compare activation energies for competing pathways .
  • Stereoselectivity : Use molecular docking simulations (AutoDock Vina) to predict enzyme-substrate interactions if biocatalysts (e.g., lipases) are employed. Validate predictions with enantiomeric excess (ee) measurements via chiral HPLC .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected 13C^13C-NMR shifts) or inconsistent reaction yields during this compound synthesis?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to rule out impurities or tautomeric interferences. Replicate reactions under inert atmospheres to exclude oxidative byproducts .
  • Yield Discrepancies : Conduct control experiments to identify oxygen sensitivity (e.g., compare yields under air vs. nitrogen). Use oxygen probes to quantify dissolved O2O_2 levels in reaction media, as oxidation can alter carboxylate stability .

Q. How does the oxane ring’s conformation influence this compound’s reactivity in downstream applications (e.g., coordination chemistry or drug delivery systems)?

  • Methodological Answer :

  • Conformational Analysis : Perform variable-temperature NMR to study ring puckering dynamics. Correlate chair vs. boat conformations with reactivity using kinetic studies (e.g., ester hydrolysis rates) .
  • Coordination Studies : Titrate this compound with metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) and monitor binding via UV-Vis spectroscopy. Calculate stability constants (logK\log K) using Benesi-Hildebrand plots .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in primary research manuscripts vs. supplementary materials?

  • Methodological Answer :

  • Primary Manuscript : Include one representative synthesis protocol, full spectral data for the main product, and key biological/physical property tables.
  • Supplementary Materials : Provide raw chromatograms, crystallographic CIF files, and detailed optimization datasets (e.g., 10+ reaction conditions). Use standardized file naming (e.g., SI_Oxane2C_Synthesis.csv) .

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